molecular formula C14H13N5O2S B2988778 4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide CAS No. 1396880-55-9

4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2988778
CAS No.: 1396880-55-9
M. Wt: 315.35
InChI Key: JBPZHGFTIVQKMX-UHFFFAOYSA-N
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Description

4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H13N5O2S and its molecular weight is 315.35. The purity is usually 95%.
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Biological Activity

4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that has gained attention for its diverse biological activities. This article reviews its chemical properties, biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H15N5O3SC_{15}H_{15}N_{5}O_{3}S, with a molecular weight of 345.4 g/mol. The structure includes a thiophene ring and a tetrazole moiety, both known for their significant biological activities.

PropertyValue
Molecular FormulaC15H15N5O3S
Molecular Weight345.4 g/mol
IUPAC NameThis compound
CAS Number1396565-11-9

Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. Using the ABTS method, one derivative showed an inhibition activity of 62.0%, comparable to ascorbic acid . The presence of electron-donating groups enhances the antioxidant capacity by stabilizing free radicals.

Antibacterial Activity

The compound has been tested against various pathogenic bacteria. It displayed notable antibacterial activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). One derivative recorded an activity index higher than that of ampicillin, indicating its potential as an antibacterial agent .

Anticancer Activity

Compounds containing tetrazole moieties have shown promising anticancer properties. In vitro studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been reported to reduce tumor growth significantly in both in vitro and in vivo models .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cellular signaling pathways. Notably, it has been shown to inhibit SENP1 and SENP2 proteins, which play critical roles in the SUMOylation process—a post-translational modification that regulates various cellular functions .

Case Studies

  • Inhibition of SENP Proteins : A study focusing on similar tetrazole derivatives found that they could effectively reduce SENP1 activity by approximately 70%, enhancing apoptosis in cancer cells.
  • Antibacterial Efficacy : In comparative studies, the antibacterial activity of the compound was evaluated against standard antibiotics. The results indicated that certain derivatives exhibited superior efficacy against resistant strains of bacteria .
  • Antioxidant Mechanism : The antioxidant activity was further explored through molecular docking studies which revealed strong interactions between the compound and target proteins involved in oxidative stress pathways .

Properties

IUPAC Name

4-methyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-7-12(22-8-9)13(20)15-10-3-5-11(6-4-10)19-14(21)18(2)16-17-19/h3-8H,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPZHGFTIVQKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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